3,3,4,4-tetramethylcyclopentane-1-carboxylic acid

Lipophilicity Drug design ADME prediction

This sterically congested 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid (CAS 1935439-93-2) delivers a unique rigid scaffold with elevated computed lipophilicity (XLogP3=2.6) not achievable with unsubstituted analogs. The gem-dimethyl groups restrict ring puckering, providing a defined 3D core ideal for targeting hydrophobic GPCR or nuclear receptor binding pockets. With only one rotatable bond, it minimizes conformational entropy in combinatorial libraries. The carboxylic acid serves as a versatile handle for amide/ester derivatization or conversion to the corresponding ketone (CAS 56077-22-6). Procure this premium fragment when your medicinal chemistry program demands a conformationally constrained, high-logD cyclopentane core.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 1935439-93-2
Cat. No. B6601708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4-tetramethylcyclopentane-1-carboxylic acid
CAS1935439-93-2
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(CC(CC1(C)C)C(=O)O)C
InChIInChI=1S/C10H18O2/c1-9(2)5-7(8(11)12)6-10(9,3)4/h7H,5-6H2,1-4H3,(H,11,12)
InChIKeyPMDIADHIXPDTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4,4-Tetramethylcyclopentane-1-carboxylic Acid (CAS 1935439-93-2): Chemical Identity and Baseline Procurement Profile


3,3,4,4-Tetramethylcyclopentane-1-carboxylic acid (CAS 1935439-93-2) is a fully substituted cyclopentane carboxylic acid with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol [1]. The compound features a cyclopentane ring bearing geminal dimethyl groups at both the 3- and 4-positions, with the carboxylic acid moiety at the 1-position. This substitution pattern results in a relatively high computed lipophilicity (XLogP3-AA = 2.6) and a topological polar surface area of 37.3 Ų [1]. The compound is primarily listed as a research chemical and synthetic building block, with physical property data (melting point, boiling point, density) remaining largely unreported in the public domain .

Why Generic Substitution Is Not Advisable for 3,3,4,4-Tetramethylcyclopentane-1-carboxylic Acid


In-class cyclopentane carboxylic acids cannot be simply interchanged due to the profound impact of the 3,3,4,4-tetramethyl substitution pattern on key molecular properties. The geminal dimethyl groups at positions 3 and 4 create a sterically congested, rigid scaffold that significantly alters lipophilicity, conformational flexibility, and metabolic stability compared to unsubstituted or differently substituted analogs [1]. The computed XLogP3-AA value of 2.6 reflects this increased hydrophobicity, which can directly influence membrane permeability, protein binding, and pharmacokinetic behavior in drug discovery contexts [1]. The following quantitative evidence, where available, demonstrates that even among tetramethyl-substituted cyclopentane carboxylic acid isomers, the precise substitution position dictates distinct physicochemical and reactivity profiles, making generic substitution a high-risk procurement strategy without rigorous equivalency validation [2].

Quantitative Differentiation Evidence for 3,3,4,4-Tetramethylcyclopentane-1-carboxylic Acid Versus Analogs


Lipophilicity Comparison: 3,3,4,4-Tetramethyl vs. Unsubstituted Cyclopentane Carboxylic Acid

The 3,3,4,4-tetramethyl substitution substantially increases computed lipophilicity compared to the unsubstituted parent compound, cyclopentanecarboxylic acid. This is quantified by the XLogP3-AA partition coefficient, a model for octanol-water partitioning widely used in drug discovery to predict membrane permeability and oral absorption [1]. The target compound exhibits an XLogP3-AA of 2.6, representing a >2.3 log unit increase over cyclopentanecarboxylic acid (XLogP3 = 0.28). This difference indicates a much higher affinity for hydrophobic environments, which can be critical for target engagement in lipid-rich biological compartments [2].

Lipophilicity Drug design ADME prediction

Steric and Conformational Rigidity: Rotatable Bond Count Versus Isomeric Tetramethyl Analogs

The 3,3,4,4-tetramethyl substitution pattern yields a rotatable bond count of exactly 1, as computed by Cactvs [1]. This reflects the locked conformation of the carboxylic acid group relative to the cyclopentane ring, with no additional rotatable bonds from the methyl substituents due to the geminal arrangement. In contrast, the 1,2,2,3-tetramethyl isomer (D-Campholic acid, CAS 31147-56-5) has a rotatable bond count of 1 as well, but the positioning of the methyl group at position 1 directly adjacent to the carboxylic acid may impose different steric constraints on the acid functionality's rotational freedom [2]. This subtle difference in steric environment can affect the entropic cost of binding and the compound's suitability as a constrained scaffold in fragment-based drug design.

Conformational analysis Ligand efficiency Scaffold design

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability

The topological polar surface area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound has a computed TPSA of 37.3 Ų, identical to that of cyclopentanecarboxylic acid and other simple alkyl-substituted cyclopentane carboxylic acids [1][2]. This value is well below the 140 Ų threshold generally associated with poor oral absorption, and below the 60-70 Ų range often cited for optimal CNS penetration. Consequently, while the TPSA alone does not differentiate the compound from its analogs, the combination of low TPSA and high lipophilicity (XLogP3 = 2.6) places this compound in a favorable property space for membrane permeation that is distinct from more polar or less lipophilic cyclopentane carboxylic acid derivatives.

Membrane permeability Blood-brain barrier Drug-likeness

Recommended Application Scenarios for 3,3,4,4-Tetramethylcyclopentane-1-carboxylic Acid Based on Evidence


Scaffold for Fragment-Based Drug Discovery Requiring High Lipophilicity

The high computed lipophilicity (XLogP3 = 2.6) makes this compound a candidate fragment for targeting hydrophobic binding pockets, such as those in GPCRs or nuclear receptors, where increased logD correlates with improved target affinity [1]. The 3,3,4,4-tetramethyl scaffold provides a sterically constrained core that can be elaborated into lead-like molecules, with the carboxylic acid serving as a synthetic handle for amide or ester formation. Procurement should be prioritized when the project requires a cyclopentane fragment with elevated logD that cannot be achieved with the less lipophilic parent acid.

Synthetic Intermediate for 3,3,4,4-Tetramethylcyclopentanone-Derived Compounds

The carboxylic acid can serve as a precursor to the corresponding ketone (3,3,4,4-tetramethylcyclopentanone, CAS 56077-22-6) via oxidative decarboxylation or Curtius rearrangement pathways . The ketone is a documented research chemical with a predicted melting point of 130 °C and boiling point of 172.1 °C. This transformation pathway is particularly relevant when the acid form is preferred for storage stability, and the ketone is generated in situ for downstream nucleophilic addition or condensation reactions.

Conformationally Constrained Building Block for Parallel Library Synthesis

With only one rotatable bond (the carboxylic acid group) and a rigid cyclopentane core, this compound is well-suited for combinatorial library construction where conformational entropy minimization is desired [1]. The gem-dimethyl groups at positions 3 and 4 restrict ring puckering, providing a defined three-dimensional scaffold that can enhance binding selectivity when incorporated into larger molecular architectures. Procurement is recommended for medicinal chemistry programs that prioritize scaffold rigidity and three-dimensionality over flat, aromatic frameworks.

Reference Compound for Computational ADME Model Calibration

Given the discrepancy between the availability of computed properties (XLogP3, TPSA, rotatable bond count) and the absence of experimental physicochemical data (melting point, boiling point, measured logD), this compound represents an opportunity for experimental characterization to calibrate predictive models [1]. Organizations investing in ADME model validation can procure this compound to generate experimental data that will improve the accuracy of in silico predictions for this chemotype, filling a critical data gap in the public domain.

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